5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C₁₀H₁₀F₅N₃O₂ and a molecular weight of 299.20 g/mol (CAS 712319-11-4, MDL MFCD04967187) . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a pentafluoroethyl (-C₂F₅) group at position 7, and a carboxylic acid moiety at position 2. The fluorine-rich substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antiviral research .
Properties
IUPAC Name |
5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3O2/c1-4-2-6(9(11,12)10(13,14)15)18-7(16-4)3-5(17-18)8(19)20/h2-3H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKRREFYESDODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(C(F)(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14F5N3O2
- Molar Mass : 327.25 g/mol
- CAS Number : 725699-01-4
- Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antitumor properties. For instance, a study found that certain pyrazolo[1,5-a]pyrimidines could act as lipid droplet biomarkers in cancer cells, suggesting their utility in cancer diagnostics and therapeutics .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in critical biological pathways. For example, modifications to the pyrazolo[1,5-a]pyrimidine structure have led to the development of potent inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4), which is implicated in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit kinase activities that are critical for cell proliferation and survival.
- Modulation of Lipid Metabolism : Its interaction with lipid droplets suggests a role in metabolic regulation within cells.
Case Study 1: Antitumor Efficacy
A study focusing on pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives could selectively induce apoptosis in cancer cells while sparing normal cells. The study highlighted the importance of substituents at the 7-position for enhancing antitumor activity .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | HeLa (cancer) |
| Compound B | 15 | L929 (normal) |
Case Study 2: IRAK4 Inhibition
Another significant research effort identified a series of pyrazolo[1,5-a]pyrimidines as selective IRAK4 inhibitors. These compounds exhibited low nanomolar IC50 values against IRAK4, showcasing their potential for treating inflammatory conditions .
| Compound | IRAK4 IC50 (nM) | Selectivity |
|---|---|---|
| Compound C | 110 | High |
| Compound D | 2300 | Moderate |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 5, 7, and 2 of the pyrazolo[1,5-a]pyrimidine scaffold. A comparative analysis is summarized below:
Key Observations :
- Fluorination Impact: Compounds with perfluoroethyl (-C₂F₅) or trifluoromethyl (-CF₃) groups exhibit higher molecular weights and increased lipophilicity compared to non-fluorinated analogs .
- Bioactivity: The carboxylic acid group at position 2 is critical for binding interactions, as noted in SAR studies where ester derivatives showed reduced activity .
Purity and Commercial Availability
Many analogs are commercially available as building blocks with ≥95% purity:
- Target Compound : Offered by CymitQuimica (Ref: 3D-BCB46964) at 250 mg for €403 .
- 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid : 95% purity (CAS 312922-11-5) .
- 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid : 95% purity (CAS 313968-60-4) .
Q & A
Basic: What are the common synthetic routes for introducing substituents at the 5- and 7-positions of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Cyclocondensation : React 5-amino-pyrazoles with β-diketones or esters. For example, ethyl 2,4-dioxopentanoate reacts with 5-amino-3-arylpyrazoles under reflux in ethanol to form the pyrimidine core. This method is effective for methyl and aryl substituents at position 5 .
- Halogenation at position 7 : Use phosphorus oxychloride (POCl₃) with triethylamine in 1,4-dioxane under reflux to replace hydroxyl groups with chlorine . For fluorinated substituents (e.g., pentafluoroethyl), fluorinating agents like SF₄ or HF-pyridine may be required.
- Carboxylic acid introduction : Hydrolysis of ester groups (e.g., ethyl carboxylate) using LiOH or NaOH under aqueous conditions .
Advanced: How can regioselectivity challenges be addressed when introducing bulky substituents like pentafluoroethyl at position 7?
Answer:
- Steric and electronic effects : Bulky groups like pentafluoroethyl require optimized catalysts (e.g., Pd(OAc)₂ for CH activation) or microwave-assisted synthesis to enhance reaction efficiency.
- Directing groups : Install temporary directing groups (e.g., -NH₂, -COOEt) to control substituent placement. For example, amino groups at position 5 can direct electrophilic substitution to position 7 .
- Monitoring : Use HPLC or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., excess fluorinating agent) to favor desired regiochemistry .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
Advanced: How to resolve contradictions in NMR data caused by tautomerism or dynamic effects?
Answer:
- Variable-temperature NMR : Identify tautomers (e.g., pyrazole-pyrimidine tautomerism) by observing signal splitting at low temperatures.
- 2D NMR (COSY, HSQC) : Assign overlapping signals. For example, NOESY correlations can confirm spatial proximity between methyl and aromatic protons .
- DFT calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with petroleum ether/ethyl acetate (8:2 to 9:1 v/v) to separate isomers or byproducts .
- Recrystallization : Optimize solvent polarity (e.g., cyclohexane/CH₂Cl₂ for high-purity crystals) .
- Acid-base extraction : For carboxylic acid derivatives, adjust pH to precipitate the product from aqueous solutions .
Advanced: How to design bioactivity studies targeting enzyme inhibition (e.g., HMG-CoA reductase)?
Answer:
- In vitro assays : Measure IC₅₀ values using purified enzymes (e.g., HMG-CoA reductase) and NADPH consumption assays. Reference compounds like simvastatin as controls .
- SAR analysis : Compare activity of derivatives with varying substituents (e.g., methyl vs. pentafluoroethyl at C7). Increased electronegativity may enhance binding to hydrophobic enzyme pockets .
- Molecular docking : Use AutoDock Vina to model interactions between the carboxylic acid group and catalytic residues (e.g., Lys735 in HMG-CoA reductase) .
Advanced: How does the pentafluoroethyl group influence the compound’s physicochemical properties?
Answer:
Basic: What safety protocols are critical when handling fluorinated pyrazolo[1,5-a]pyrimidines?
Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to fluorinated intermediates (potential lachrymators) .
- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release of persistent fluorocarbons .
- Ventilation : Conduct reactions in sealed systems (e.g., microwave reactors) to minimize inhalation risks .
Advanced: How to optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd/C, CuI, or organocatalysts for coupling reactions. For example, Pd(OAc)₂ increases yields in Suzuki-Miyaura arylations .
- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of fluorinated intermediates .
- Process monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .
Advanced: What strategies mitigate hydrolysis of the carboxylic acid group during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
